molecular formula C21H24N6O2 B2938892 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide CAS No. 2034480-91-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide

Cat. No.: B2938892
CAS No.: 2034480-91-4
M. Wt: 392.463
InChI Key: FWYPCKUCZLZSDZ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide is a highly potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein that functions downstream of various cell surface receptors, including the B-cell and T-cell antigen receptors, and plays a crucial role in activating the NF-κB pathway, which promotes cell survival, proliferation, and inflammatory cytokine production. This compound exerts its effect by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity. By inhibiting MALT1, this molecule suppresses the cleavage of downstream substrates such as RelB, Cyld, and A20, thereby dampening aberrant NF-κB signaling and inducing growth arrest and apoptosis in susceptible cells. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies where constitutive B-cell receptor signaling drives oncogenesis. Furthermore, it is a critical tool compound for dissecting MALT1's role in T-cell activation and function within immunology and autoimmune disease research, providing insights into novel therapeutic strategies for modulating immune responses.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-15-8-16(2)10-18(9-15)29-7-5-22-21(28)17-12-26(13-17)19-11-20(24-14-23-19)27-6-3-4-25-27/h3-4,6,8-11,14,17H,5,7,12-13H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYPCKUCZLZSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide , identified by its CAS number 121018282, is a heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N6O2C_{21}H_{24}N_{6}O_{2} with a molecular weight of 396.46 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide, which contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the pyrazol and pyrimidine rings suggests potential interactions with various biological targets, including:

  • Kinases : Many pyrazole derivatives are known to inhibit kinases involved in cancer progression.
  • GABA Receptors : Some derivatives have shown activity as allosteric modulators of GABA receptors, influencing neurotransmission.

Antitumor Activity

Recent studies have demonstrated that compounds containing the pyrazole and pyrimidine structures can exhibit significant antitumor activity. For instance:

  • A study highlighted the inhibition of tubulin polymerization as a mechanism for antitumor activity in related compounds . This suggests that our compound may similarly disrupt microtubule dynamics in cancer cells.

Antiviral Properties

Another area of interest is the antiviral potential of this compound. Variations in the phenyl moiety have been shown to enhance antiviral activity against specific viral strains . Further research is needed to elucidate the specific viral targets affected by this compound.

Case Studies and Research Findings

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested for their antitumor effects. The results indicated that structural modifications significantly influenced their potency against various cancer cell lines .
  • GABA Modulation : Research into similar compounds revealed their ability to modulate GABA receptor activity, suggesting potential applications in neurological disorders .
  • Kinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit c-Met kinase, which is implicated in several cancers. This highlights a promising avenue for further investigation into our compound's efficacy against tumors driven by c-Met signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of tubulin polymerization
AntiviralTargeting viral replication
GABA ModulationAllosteric modulation
Kinase Inhibitionc-Met inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following section compares Compound A with four structurally related analogs (–5), focusing on molecular architecture, substituent effects, and physicochemical properties.

Compound A vs. 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide (CAS 2034361-63-0)

  • Key Differences: Substituent: The carboxamide group in this analog is attached to a 2-(trifluoromethyl)phenyl moiety (), contrasting with Compound A’s phenoxyethyl group. Electronic Effects: The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity compared to Compound A’s dimethylphenoxy group. Molecular Weight: 423.4 g/mol (C₂₀H₁₉F₃N₆O) vs.

Compound A vs. 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)azetidine-3-carboxamide (CAS 2034473-31-7)

  • Polarity: The oxadiazole may improve aqueous solubility relative to Compound A’s lipophilic substituent. Molecular Weight: 326.31 g/mol (C₁₄H₁₄N₈O₂) vs. Compound A.

Compound A vs. 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)azetidine-3-carboxamide (CAS 2034582-42-6)

  • Key Differences: Substituent: A 2-methoxy-5-methylphenyl group introduces methoxy (–OCH₃) and methyl (–CH₃) functionalities (). Molecular Weight: 392.5 g/mol (C₂₁H₂₄N₆O₂) vs. Compound A.

Compound A vs. 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide (CAS 2034581-48-9)

  • Key Differences: Substituent: A thiophene-containing ethyl group replaces the phenoxyethyl chain (). Molecular Weight: 354.4 g/mol (C₁₇H₁₈N₆OS) vs. Compound A.

Comparative Data Table

Compound ID CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent
Compound A Not provided Not available Not available 2-(3,5-dimethylphenoxy)ethyl
Trifluoromethylphenyl analog 2034361-63-0 C₂₀H₁₉F₃N₆O 423.4 2-(trifluoromethyl)phenyl
Oxadiazole analog 2034473-31-7 C₁₄H₁₄N₈O₂ 326.31 4-methyl-1,2,5-oxadiazol-3-yl
Methoxy-methylphenyl analog 2034582-42-6 C₂₁H₂₄N₆O₂ 392.5 2-methoxy-5-methylphenyl
Thiophene-ethyl analog 2034581-48-9 C₁₇H₁₈N₆OS 354.4 2-(thiophen-2-yl)ethyl

Functional Group Analysis and Implications

  • Lipophilicity : The trifluoromethylphenyl analog () is likely the most lipophilic due to –CF₃, whereas the oxadiazole analog () may exhibit better solubility.
  • Target Engagement: The dimethylphenoxyethyl group in Compound A may favor interactions with hydrophobic binding pockets, while methoxy-methylphenyl () could enhance aromatic interactions in enzymes or receptors.

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